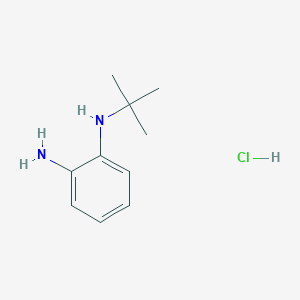![molecular formula C8H10N4O B1381135 5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1566152-06-4](/img/structure/B1381135.png)
5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Übersicht
Beschreibung
5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, or 5-AEPP, is a chemical compound that has been studied for its potential applications in scientific research. It is a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative, which is a type of heterocyclic organic compound. It has been studied for its potential use in synthesizing other compounds and for its potential pharmacological applications.
Wissenschaftliche Forschungsanwendungen
Cancer Research
A prominent area of research for 5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is in cancer treatment, particularly lung cancer. Studies have shown that these compounds can inhibit the growth of A549 lung cancer cells. For instance, a novel series of these derivatives has been synthesized and demonstrated inhibitory effects on A549 cell growth in a dosage- and time-dependent manner (Zhang et al., 2008). Another study synthesized similar compounds and observed their inhibition against both A549 and H322 lung cancer cells (Zheng et al., 2011).
Fluorescent Compound Research
These derivatives have also been studied for their optical properties. A series of fluorescent compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were synthesized and characterized for their UV-vis absorption and fluorescence spectroscopy. The impact of pH on the UV-vis absorption of these compounds in methanol-H2O solutions was a key focus of this research (Zheng et al., 2011).
Antifungal Research
Another application of these derivatives is in the field of antifungal agents. A novel approach led to the synthesis of new derivatives showing high antifungal activity against pathogens such as Botrytis cinerea Pers and Sclerotinia sclerotiorum (Wang et al., 2008).
Synthesis Methods
Research has also focused on the synthesis methods of these compounds. For example, a study detailed a microwave-assisted synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives under solvent-free conditions, which was found to be an efficient method (Shen et al., 2013).
Antimicrobial Activity
Finally, these compounds have been investigated for their antimicrobial properties. A study synthesized derivatives and evaluated their antibacterial and antifungal activities, identifying promising compounds with significant activity against specific test cultures (Hrynyshyn et al., 2019).
Eigenschaften
IUPAC Name |
5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c9-2-4-11-5-6-12-7(8(11)13)1-3-10-12/h1,3,5-6H,2,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZDVLCEFIUJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=O)N1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole](/img/structure/B1381052.png)
![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate](/img/structure/B1381053.png)

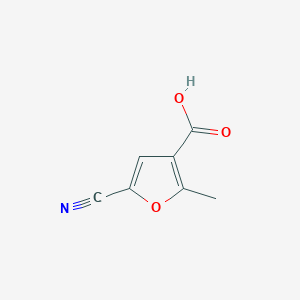
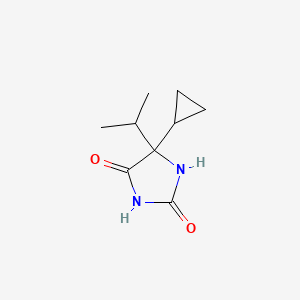
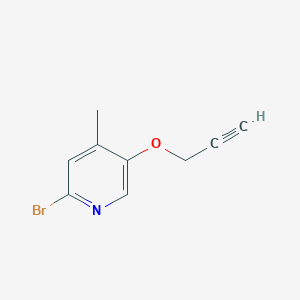
![4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride](/img/structure/B1381059.png)
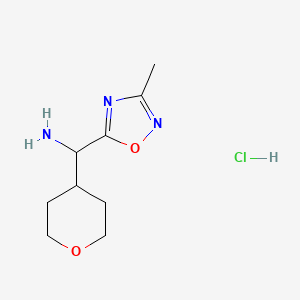
![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride](/img/structure/B1381063.png)
![1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride](/img/structure/B1381068.png)

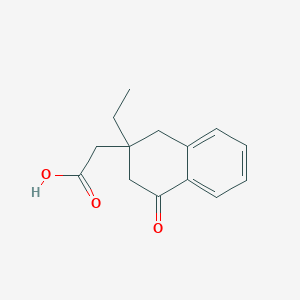
![{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1381072.png)
